(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.: 617697-71-9
Cat. No.: VC16124048
Molecular Formula: C27H22N2O2S2
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617697-71-9 |
|---|---|
| Molecular Formula | C27H22N2O2S2 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | (5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H22N2O2S2/c1-18-11-13-20(14-12-18)17-29-22-10-6-5-9-21(22)23(25(29)30)24-26(31)28(27(32)33-24)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3/b24-23- |
| Standard InChI Key | RPCRMNAPGCPIHO-VHXPQNKSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O |
Introduction
(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the class of thiazolidinone derivatives. It features a thiazolidine ring and an indole moiety, which are often associated with various pharmacological activities. The compound's molecular formula is C27H22N2O2S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Structural Features
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Thiazolidinone Ring: This ring is a key component of the compound, contributing to its potential biological activity.
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Indole Moiety: The presence of an indole structure suggests potential pharmacological properties.
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Functional Groups: The compound contains multiple functional groups, including oxo and thioxo functionalities, which indicate potential reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of the thiazolidinone ring through cyclization reactions involving thiourea derivatives and carbonyl compounds. The indole moiety can be synthesized separately and then coupled with the thiazolidinone under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Reactivity
The compound can undergo various chemical reactions typical for thiazolidinones and indoles, including oxidation, reduction, and substitution reactions. Reagents commonly used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Potential Applications
The compound's unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its thiazolidinone and indole moieties are associated with various pharmacological activities, making it a candidate for further research in drug development.
Biological Activity
While the exact mechanism of action is not fully elucidated, the compound's structural components suggest potential interactions with biological targets such as enzymes or receptors. Further research is needed to establish specific interactions at the molecular level, including binding affinities and cellular effects.
Comparison with Related Compounds
Related compounds, such as N-derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, have shown antimicrobial activity. The presence of specific substituents on the thiazolidinone and indole rings can significantly affect biological activity, highlighting the importance of structure-activity relationship studies .
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